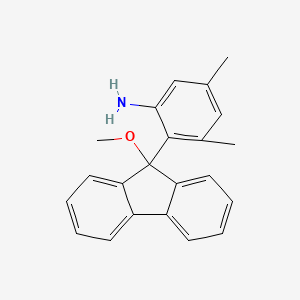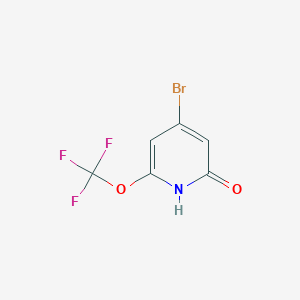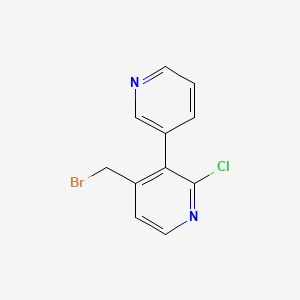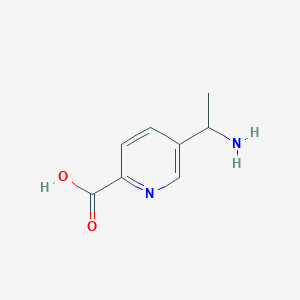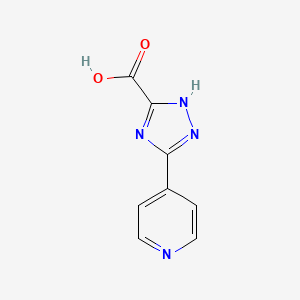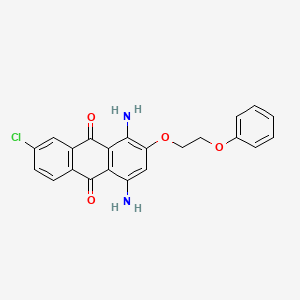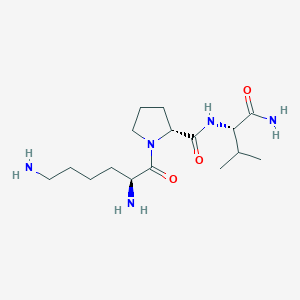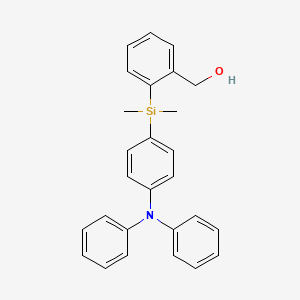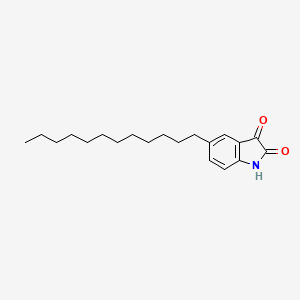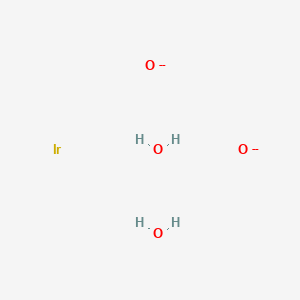
Iridium(IV)oxidedihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(IV) oxide dihydrate, also known as dioxoiridium hydrate, is a compound with the molecular formula H₂IrO₃. It is a blue-black solid that is known for its high stability and unique properties. This compound is used in various applications, including industrial electrolysis and electrophysiology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium(IV) oxide dihydrate can be synthesized through several methods. One common method involves the thermal decomposition of iridium trichloride in the presence of oxygen at high temperatures. The reaction is as follows:
2IrCl3+2O2→2IrO2+3Cl2
The hydrated form, Iridium(IV) oxide dihydrate, can be obtained by further hydration of Iridium(IV) oxide .
Industrial Production Methods
Industrial production of Iridium(IV) oxide dihydrate often involves electrochemical deposition, reactive sputtering, and thermal decomposition. These methods are chosen based on the desired purity and application of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium(IV) oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with Iridium(IV) oxide dihydrate include oxygen, hydrogen, and various acids and bases. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Iridium(IV) oxide dihydrate include iridium trichloride, iridium dioxide, and various iridium complexes .
Wissenschaftliche Forschungsanwendungen
Iridium(IV) oxide dihydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Iridium(IV) oxide dihydrate exerts its effects involves its ability to act as a catalyst in various reactions. In biological systems, it can induce oxidative stress and DNA damage, leading to cell death. This makes it a potential candidate for anticancer therapies . In industrial applications, its high stability and catalytic activity make it an ideal material for use in electrolysis and other processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium(IV) oxide (IrO₂): Similar in structure and properties, but without the hydrated form.
Ruthenium(IV) oxide (RuO₂): Another transition metal oxide with similar catalytic properties.
Platinum(IV) oxide (PtO₂): Known for its catalytic activity but differs in stability and reactivity.
Uniqueness
Iridium(IV) oxide dihydrate is unique due to its high stability, catalytic activity, and ability to form hydrated structures. These properties make it particularly useful in applications requiring long-term stability and high catalytic efficiency .
Eigenschaften
Molekularformel |
H4IrO4-4 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
iridium;oxygen(2-);dihydrate |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;;/q;;;2*-2 |
InChI-Schlüssel |
BZEYDUYRQGLYQB-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[O-2].[O-2].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


